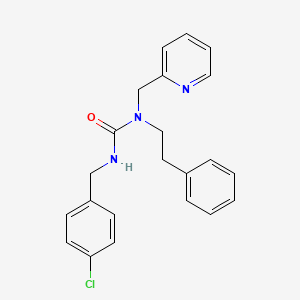

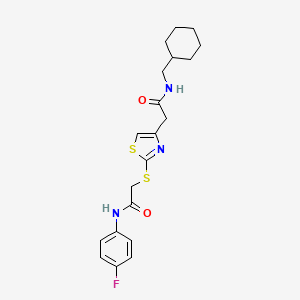

![molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4](/img/structure/B2479825.png)

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound with the CAS Number: 2305253-53-4 and a molecular weight of 169.07 . It is a solid at room temperature and is stored in an inert atmosphere .

Synthesis Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its InChI Code is 1S/C7H5N3O2.Li/c11-7 (12)6-9-8-5-3-1-2-4-10 (5)6;/h1-4H, (H,11,12);/q;+1/p-1 .Applications De Recherche Scientifique

Lithium in Energy Storage and Electronic Devices

Lithium is a critical element in modern energy production and storage devices, particularly in rechargeable batteries. Its high economic importance is driven by the steadily increasing demand for lithium-based batteries, highlighting the need for efficient processing of lithium resources from minerals, brine, sea water, or recycling spent lithium-ion batteries. The exploration of sustainable exploitation routes for lithium is imperative to support the continuity and sustainability of energy-critical elements like lithium (Choubey et al., 2016).

Lithium in Solid-State Li-ion Conductors

NASICON-structured materials containing lithium are a promising class of solid-state Li-ion conductors for electrochemical energy storage devices. The relationships between composition, structure, and conductivity of these materials have been extensively reviewed, identifying the highest conductivities in materials with specific metal cation ratios. This highlights the importance of lithium in advancing solid-state electrolyte materials for future energy storage technologies (Rossbach et al., 2018).

Lithium's Therapeutic Potential Beyond Psychiatry

Lithium has been recognized for its mood-stabilizing properties in treating bipolar disorder. Recent studies have expanded its potential therapeutic applications, including anti-suicidal, anti-viral, anti-cancer, immunomodulatory, neuroprotective, and osteoprotective effects. These diverse applications underscore lithium's multifaceted role in medical research and its potential in addressing various health conditions beyond psychiatric disorders (Wong et al., 2020).

Lithium's Role in Neurodegeneration and Cancer Therapy

Investigations into lithium's effects on neurodegenerative diseases have shown promising results, particularly concerning its inhibition of glycogen synthase kinase 3 (GSK-3). This inhibition is believed to confer neuroprotective effects and may play a role in mitigating the progression of diseases such as Alzheimer's. Additionally, lithium's potential antitumor effects and its ability to mitigate chemotherapy side effects like cachexia have been explored, suggesting its use as an adjunctive therapy in cancer treatment (Yang et al., 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been found to bind to their targets, inhibiting their function . More research is needed to determine the exact mode of action of this compound.

Biochemical Pathways

Similar compounds have been found to affect various pathways related to their targets .

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a p-gp substrate .

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

Action Environment

Similar compounds have been synthesized under microwave conditions .

Propriétés

IUPAC Name |

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXVCLITNXYYDR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2305253-53-4 |

Source

|

| Record name | lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

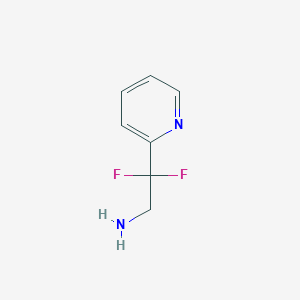

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

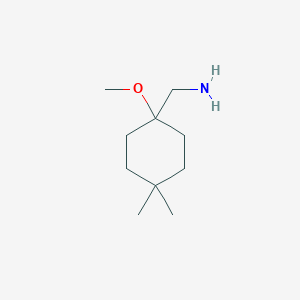

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

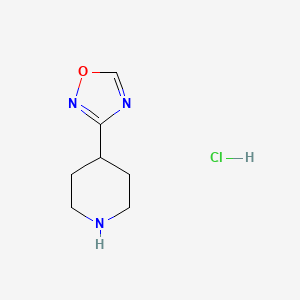

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)

![4-benzyl-1-[(cyanomethyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)